molecular formula C6H9NO3S B14227382 (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol CAS No. 821806-16-0

(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol

Cat. No.: B14227382
CAS No.: 821806-16-0
M. Wt: 175.21 g/mol
InChI Key: UQKRTVSKWVQZHO-RXMQYKEDSA-N
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Description

(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol is a chemical compound that features a thiazole ring attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method involves the use of 4-chlorothiazole and ®-propylene oxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the thiazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their broad range of biological activities.

    1,2,4-Triazoles: Similar to 1,2,3-triazoles, these compounds are used in pharmaceuticals and agrochemicals.

    Imidazoles: Another class of nitrogen-containing heterocycles with significant biological and industrial applications.

Uniqueness

(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol is unique due to its specific combination of a thiazole ring and a diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

821806-16-0

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

(2R)-3-(1,3-thiazol-4-yloxy)propane-1,2-diol

InChI

InChI=1S/C6H9NO3S/c8-1-5(9)2-10-6-3-11-4-7-6/h3-5,8-9H,1-2H2/t5-/m1/s1

InChI Key

UQKRTVSKWVQZHO-RXMQYKEDSA-N

Isomeric SMILES

C1=C(N=CS1)OC[C@@H](CO)O

Canonical SMILES

C1=C(N=CS1)OCC(CO)O

Origin of Product

United States

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